molecular formula C26H26N2O3 B11346880 3-ethoxy-N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]benzamide

3-ethoxy-N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]benzamide

Cat. No.: B11346880
M. Wt: 414.5 g/mol
InChI Key: NCEWEZIJJXIBRG-UHFFFAOYSA-N
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Description

3-ethoxy-N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]benzamide is a complex organic compound that features an indole moiety, a benzamide group, and various functional groups. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethoxy-N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]benzamide typically involves the coupling of an indole derivative with a benzamide derivative. One common method involves the use of N,N’-dicyclohexylcarbodiimide as a dehydrating agent to facilitate the formation of the amide bond . The reaction conditions often include the use of solvents like dichloromethane and temperatures ranging from room temperature to slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-ethoxy-N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form different products.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Reagents like halogens or nitrating agents under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can lead to the formation of indole-3-carboxaldehyde derivatives .

Scientific Research Applications

3-ethoxy-N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-ethoxy-N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]benzamide involves its interaction with specific molecular targets. The indole moiety can interact with various receptors and enzymes, modulating their activity. The benzamide group can also contribute to the compound’s binding affinity and specificity . These interactions can lead to the modulation of signaling pathways and biological processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-ethoxy-N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]benzamide is unique due to the presence of both ethoxy and methoxy groups, which can influence its chemical reactivity and biological activity. The combination of these functional groups with the indole and benzamide moieties provides a distinct profile that can be exploited for various applications.

Properties

Molecular Formula

C26H26N2O3

Molecular Weight

414.5 g/mol

IUPAC Name

3-ethoxy-N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]benzamide

InChI

InChI=1S/C26H26N2O3/c1-3-31-21-8-6-7-19(15-21)26(29)28-16-23(18-11-13-20(30-2)14-12-18)24-17-27-25-10-5-4-9-22(24)25/h4-15,17,23,27H,3,16H2,1-2H3,(H,28,29)

InChI Key

NCEWEZIJJXIBRG-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1)C(=O)NCC(C2=CC=C(C=C2)OC)C3=CNC4=CC=CC=C43

Origin of Product

United States

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